molecular formula C10H12N2O6 B150683 Ethylenediaminetetraacetic dianhydride CAS No. 23911-25-3

Ethylenediaminetetraacetic dianhydride

Cat. No.: B150683
CAS No.: 23911-25-3
M. Wt: 256.21 g/mol
InChI Key: POLIXZIAIMAECK-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic dianhydride (EDTAD) is a ramification of ethylenediaminetetraacetate (EDTA), which consists of two anhydride groups that can react with the hydroxyl and the amino groups. It is a biodegradable compound that is used as a chelating agent.

Scientific Research Applications

Macrocyclic Ligand Synthesis

Ethylenediaminetetraacetic dianhydride (EDTAD) has been used in the synthesis of new macrocyclic ligands. One example is the condensation reaction with ethylenediamine to create 12-membered and 24-membered macrocycles with pendant acetato groups. These macrocycles have applications in complexing with metals like copper(II) and manganese(II) (Inoue et al., 1992).

Adsorption and Water Treatment

EDTAD-modified materials have been extensively researched for adsorption and water treatment applications. For instance, EDTAD-modified sugarcane bagasse showed significantly enhanced adsorption capacities for dyes like Methylene Blue and Malachite Green (Xing et al., 2010; Xing & Deng, 2009). Additionally, a chemically modified cellulose filter paper using EDTAD showed promising results for heavy metal remediation in water (d'Halluin et al., 2017).

Polymer Synthesis and Characterization

In polymer science, EDTAD is used in the creation of novel polymers. For example, poly(amic acid) synthesized from EDTAD and 1,4-diaminobutane has been studied for its potential in various applications (Padavan & Wan, 2010). Additionally, crosslinked poly(vinyl alcohol) hydrogels incorporating EDTAD have been developed, exhibiting interesting swelling behaviors sensitive to pH and ionic strength (Ruiz et al., 2001).

Thermo-Sensitive Materials

The development of thermo-sensitive hydrogels using EDTAD, like the poly(this compound-co-piperazine) hydrogel, demonstrates the versatility of EDTAD in creating materials that respond to temperature changes (Sun et al., 2012).

Biomedical Applications

In the biomedical field, EDTAD-modified oxalate decarboxylase has been investigated for its enhanced adsorption on calcium oxalate, potentially useful for the treatment of certain types of kidney stones (Cai et al., 2018). Furthermore, cellulose-EDTA conjugates synthesized using EDTAD have shown antimicrobial activities and protective effects for mammalian cells against bacterial cells (Luo et al., 2013).

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic dianhydride (EDTA Dianhydride) is a derivative of ethylenediaminetetraacetate (EDTA), which is widely used to bind to metal ions, particularly iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+) . These ions are the primary targets of EDTA Dianhydride. The compound forms water-soluble complexes with these ions, even at neutral pH .

Mode of Action

EDTA Dianhydride consists of two anhydride groups that can react with hydroxyl and amino groups . It acts as a chelating agent, binding to metal ions to form stable complexes . This interaction with its targets results in the sequestration of the metal ions, preventing them from participating in other chemical reactions .

Biochemical Pathways

The chelation of metal ions by EDTA Dianhydride affects various biochemical pathways. For instance, in the textile industry, it prevents metal ion impurities from modifying the colors of dyed products . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .

Pharmacokinetics

EDTA and its salts are known to have good water solubility , which may influence the bioavailability of EDTA Dianhydride.

Result of Action

The primary result of EDTA Dianhydride’s action is the formation of stable, water-soluble complexes with metal ions . This can have various effects depending on the context. For example, in industrial applications, it can prevent the discoloration of dyed products or enhance the effectiveness of bleach . In a biological context, it can prevent the clumping of cells in tissue culture by binding to calcium and preventing the joining of cadherins between cells .

Action Environment

The action of EDTA Dianhydride can be influenced by various environmental factors. For instance, its ability to form complexes with metal ions is pH-dependent . At very low pH (very acidic conditions), the fully protonated form of EDTA predominates, while at very high pH (very basic conditions), the fully deprotonated form is prevalent . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

EDTAD may cause skin irritation and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, ingestion, and inhalation .

Future Directions

One of the future directions for EDTAD is its use in the synthesis of novel catalysts. For example, Cell-EDTA-supported palladium catalyst (Pd@Cell-EDTA) has been prepared and successfully used as catalysts in Suzuki reactions and Sonogashira reactions .

Biochemical Analysis

Biochemical Properties

Ethylenediaminetetraacetic dianhydride plays a significant role in biochemical reactions. It has been used to modify various substances to enhance their properties. For instance, it has been used to modify cellulose and chitosan to create efficient systems for dye removal from water . The modification led to significant improvements in adsorption properties .

Cellular Effects

Its parent compound, EDTA, is known to bind to calcium and prevent the joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .

Molecular Mechanism

It is known that the compound consists of two anhydride groups that can react with hydroxyl and amino groups . This suggests that it may interact with biomolecules through these functional groups.

Temporal Effects in Laboratory Settings

It is known that the compound is used as a chelating agent , suggesting that it may have long-term effects on cellular function by binding to metal ions.

Metabolic Pathways

Its parent compound, EDTA, is known to form water-soluble complexes with iron and calcium ions, even at neutral pH . This suggests that this compound may also be involved in similar metabolic pathways.

Properties

IUPAC Name

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLIXZIAIMAECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333605
Record name Ethylenediaminetetraacetic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23911-25-3
Record name Ethylenediaminetetraacetic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic dianhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 250 ml round bottomed flask fitted with a magnetic stirrer, condenser, and a drying tube (calcium chloride), was added pyridine (dried by distillation from potassium hydroxide) (80 ml). Ethylenediaminetetraacetic acid (29.12 g) was added followed by acetic anhydride (37.6 ml). The suspension was stirred and heated at 65°-80° C. for 7 hr. The mixture was cooled overnight and the white solid filtered off. The solid was washed once with pyridine (dry 20 ml) and four times with ether (dry 4×40 ml). The white solid was dried on a manifold and stored in a desiccator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.12 g
Type
reactant
Reaction Step Two
Quantity
37.6 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of EDTAD?

A1: The molecular formula of EDTAD is C10H12N2O6, and its molecular weight is 256.21 g/mol.

Q2: How does EDTAD interact with its target molecules?

A: EDTAD primarily interacts with target molecules through its anhydride groups. These groups readily react with nucleophiles, such as amines and hydroxyls, forming amide and ester bonds, respectively. [, , , ] For example, EDTAD reacts with the amine groups of chitosan to form amide linkages, resulting in a modified chitosan material with enhanced adsorption properties. []

Q3: What are the downstream effects of EDTAD modification on target molecules?

A: EDTAD modification can significantly alter the physicochemical properties of target molecules. For instance, modifying soy protein isolate (SPI) with EDTAD increases its hydrophilicity and introduces carboxyl groups. [] This modification leads to enhanced water absorption capacity and pH sensitivity in the resulting hydrogels. [, ]

Q4: Is EDTAD compatible with various polymers and materials?

A: EDTAD demonstrates compatibility with a wide range of polymers, including natural polymers like chitosan [], cellulose [], and proteins [, , , ], as well as synthetic polymers like poly(vinyl alcohol) [].

Q5: How stable is EDTAD under different conditions?

A: EDTAD is susceptible to hydrolysis, particularly in aqueous environments. Its stability is influenced by factors like pH, temperature, and the presence of catalysts. Studies on EDTAD-modified materials often focus on optimizing reaction conditions to minimize hydrolysis and ensure efficient modification. [, ]

Q6: What are the main applications of EDTAD?

A6: EDTAD is widely used as a chemical modifier to introduce carboxyl groups and enhance the properties of polymers. This modification finds applications in various fields:

  • Hydrogel synthesis: EDTAD is used to create hydrogels with tunable swelling properties, pH sensitivity, and drug release profiles for biomedical applications. [, , , , , ]
  • Heavy metal adsorption: EDTAD-modified materials exhibit enhanced adsorption capacity for heavy metal ions like Cu(II), Pb(II), and Cr(VI), making them promising for wastewater treatment. [, , , , ]
  • Drug delivery: EDTAD-modified polymers can be used to encapsulate and control the release of drugs, improving their therapeutic efficacy. [, , ]
  • Tissue engineering: Biocompatible and biodegradable EDTAD-modified hydrogels are explored as scaffolds for tissue regeneration. [, ]

Q7: How does the crosslinking agent used with EDTAD affect material properties?

A: The choice of crosslinking agent significantly influences the properties of EDTAD-modified materials. For example, using glutaraldehyde as a crosslinker with EDTAD-modified soy protein isolate results in hydrogels with different swelling and mechanical properties compared to those using other crosslinkers. [, ]

Q8: Can EDTAD-modified materials be used for targeted drug delivery?

A: Research suggests the potential of EDTAD-modified materials for targeted drug delivery. The presence of carboxyl groups allows for further functionalization with targeting ligands, enabling specific delivery to desired cells or tissues. [, ]

Q9: Are there any environmental concerns associated with EDTAD?

A: The environmental impact of EDTAD and its degradation products requires careful consideration. Research is needed to understand its fate and potential effects on ecosystems. Sustainable practices, such as recycling and responsible waste management, are crucial to minimize any negative environmental impacts. []

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